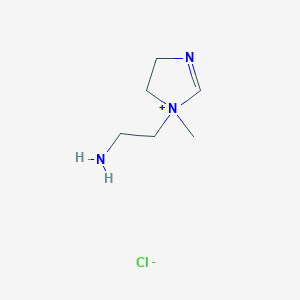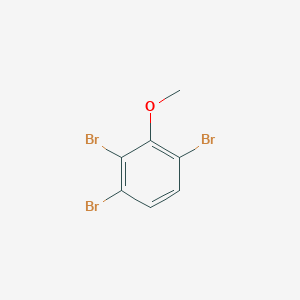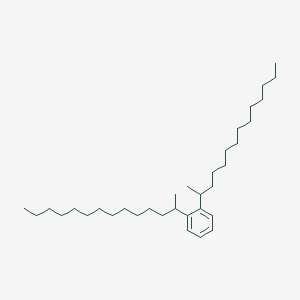
3-Butyloxane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyloxane-2,6-dione is an organic compound with the molecular formula C8H12O3 It is a heterocyclic compound containing a six-membered ring with two carbonyl groups at positions 2 and 6, and a butyl group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyloxane-2,6-dione can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a butyl-substituted malonic acid derivative, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Another method involves the use of a biocatalyst to convert L-glutamine to the desired compound. This enzymatic approach provides a more environmentally friendly and efficient route to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The biocatalytic approach is gaining popularity due to its sustainability and lower environmental footprint.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
3-Butyloxane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Butyloxane-2,6-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its carbonyl groups are reactive sites that can participate in various chemical reactions, leading to the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring with one oxygen atom, commonly used as a protecting group in organic synthesis.
Meldrum’s Acid: A six-membered ring with two carbonyl groups, similar to 3-Butyloxane-2,6-dione, but with different substituents and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a butyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
93273-34-8 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-butyloxane-2,6-dione |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-7-5-6-8(10)12-9(7)11/h7H,2-6H2,1H3 |
Clave InChI |
KDCXOEFSUDELNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)

![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)

![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)






